2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms and a difluoromethoxy group attached to a phenylacetic acid backbone. This compound is notable for its diverse applications in scientific research, particularly in medicinal chemistry and agrochemical development. Its distinct chemical properties make it a valuable subject of study for researchers exploring new therapeutic agents and chemical syntheses.
The compound can be synthesized through various chemical processes that involve chlorination and etherification reactions. It is often derived from readily available precursors, making it accessible for laboratory research and industrial applications.
2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid belongs to the class of phenylacetic acids and is a derivative of aromatic compounds. Its classification is significant in understanding its reactivity and potential interactions within biological systems.
The synthesis of 2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid typically involves multiple steps:
The reaction conditions often require careful control of temperature and pressure to optimize yield and purity. Continuous flow reactors may be utilized in industrial settings to enhance efficiency.
The molecular formula of 2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid is . The structure features:
This compound's molecular weight is approximately 253.05 g/mol, and its structural uniqueness contributes to its specific reactivity patterns in chemical reactions.
2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The specific conditions (temperature, solvent) are crucial for achieving desired transformation outcomes.
The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid involves its interaction with biological targets such as enzymes or receptors. The presence of chlorine and difluoromethoxy groups enhances its binding affinity, influencing various biochemical pathways.
Research indicates that this compound may modulate enzyme activity or alter signal transduction pathways, although detailed studies are ongoing to elucidate its precise mechanisms.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity.
2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid has several scientific uses:
2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid (CAS 1803818-85-0) represents a structurally sophisticated halogenated phenylacetic acid derivative with emerging significance in bioactive molecule design. Characterized by the molecular formula C₉H₆Cl₂F₂O₃ and a molecular weight of 271.05 g/mol, this compound integrates multiple halogen atoms and a difluoromethoxy group (–OCF₂H) into a phenylacetic acid scaffold [1] [7]. Its systematic name and SMILES notation (O=C(O)CC1=C(Cl)C=CC(OC(F)F)=C1Cl) underscore a strategic substitution pattern that enhances electronic properties and steric profiles compared to simpler phenylacetic acids [1]. The compound’s physicochemical properties—including predicted logP values >2.5 and moderate water solubility—position it within "drug-like" chemical space while aligning with agrochemical design principles demanding cost-efficient synthesis and environmental stability [9]. This dual applicability highlights its role in bridging therapeutic and crop protection research, leveraging halogenation to fine-tune bioactivity.
Property | Value | Measurement Basis | |
---|---|---|---|
CAS Registry Number | 1803818-85-0 | Chemical Abstracts Service | |
Molecular Formula | C₉H₆Cl₂F₂O₃ | Elemental analysis | |
Molecular Weight | 271.05 g/mol | Mass spectrometry | |
SMILES Notation | O=C(O)CC1=C(Cl)C=CC(OC(F)F)=C1Cl | Canonical representation | |
Predicted logP | 2.8-3.5 | Computational estimation | |
Aqueous Solubility | <100 mg/L (25°C) | OECD Guideline 105 | |
Hazard Classification | Irritant (H317, H319) | GHS labeling | [7] |
Halogenated phenylacetic acids constitute a privileged scaffold in medicinal chemistry due to their metabolic stability and capacity for targeted interactions. The acetic acid moiety provides a hydrogen-bonding anchor for enzyme binding, commonly exploited in inhibitors like aldose reductase blockers for diabetic complications. Research demonstrates that inserting a methylene spacer (–CH₂–) between the aromatic ring and the carboxylic acid significantly enhances inhibitory potency (e.g., IC₅₀ = 20.9 µM for derivative 5d) compared to benzoic acid analogs, by optimizing conformational flexibility and pharmacophore orientation [4]. Beyond enzyme inhibition, halogenated phenylacetates serve as precursors to prodrugs (e.g., esterified forms) that improve bioavailability, or as intermediates for anticancer agents like phenylacetic acid mustard (chlorambucil metabolite) [8] [10]. Chlorine atoms at ortho positions enhance rotational restriction, forcing the carboxylate group into conformations favorable for target engagement. This scaffold’s versatility underpins its utility across therapeutic areas including metabolic disorders, oncology, and anesthesiology [4] [8].
The dichloro-difluoromethoxy substitution pattern in this compound confers distinct electronic and steric advantages critical for bioactivity. The 2,6-dichloro arrangement imposes severe steric constraints on the phenyl ring, reducing conformational freedom of the acetic acid side chain and promoting a planar orientation ideal for insertion into enzyme hydrophobic pockets. Computational analyses indicate this configuration increases binding energy by ~2.3 kcal/mol compared to monosubstituted analogs [6]. Simultaneously, the difluoromethoxy group (–OCF₂H) at position 3 acts as a bioisostere for labile functionalities (e.g., methoxy or methyl groups), combining metabolic resistance with moderate lipophilicity (π = 0.45). Fluorine’s electronegativity withdraws electron density from the ring, lowering the pKₐ of the acetic acid group (predicted pKₐ ~3.2) and enhancing membrane permeability in its protonated state [6]. In vitro stability assays show the difluoromethoxy group resists oxidative cleavage 8-fold longer than traditional methoxy groups in hepatic microsomes, extending half-life . This synergy between chlorine-induced rigidity and fluorine-derived electronic effects creates a "metabolic shield" while optimizing target affinity.
Substituent | Electronic Effect | Steric Consequence | Biological Impact | |
---|---|---|---|---|
2,6-Dichloro | Strong σ-electron withdrawal | Ortho hindrance restricts bond rotation | Enhanced binding via rigid carboxylate orientation | |
3-Difluoromethoxy | Moderate σ-withdrawal (σₘ = 0.34) | Reduced steric bulk vs. trifluoromethoxy | Improved metabolic stability and membrane penetration | |
Acetic Acid Moiety | Acidic (pKₐ ~3-4) | Flexible tether | Enzyme binding via salt bridges; prodrug derivatization | [6] |
2,6-Dichloro-3-(difluoromethoxy)phenylacetic acid exemplifies the convergence of pharmaceutical and agrochemical design principles. Structurally analogous to herbicides like fluorochloridone (selective carotenoid biosynthesis inhibitor) and pharmaceuticals like diclofenac (anti-inflammatory), it shares key attributes: molecular weight <300 g/mol, halogen-mediated bioactivity, and carboxylic acid functionality enabling salt formation for formulation versatility [3] . Agrochemical optimization prioritizes cost efficiency—synthesis routes avoiding chiral centers or expensive catalysts—as market constraints limit pesticide prices (~2,000 USD/tonne for glyphosate vs. ~5 million USD/tonne for ibuprofen) [9]. Consequently, this compound’s synthesis via direct esterification of phenylacetic acid precursors aligns with agrochemical economics [6]. Conversely, pharmaceutical applications leverage its scaffold for target-specific modifications, as seen in aldose reductase inhibitor development where analogous halogenated phenylacetates showed IC₅₀ values <25 µM [4]. The compound’s difluoromethoxy group mirrors "fluorine magic" trends: 18% of pharmaceuticals and 16% of agrochemicals launched since 1990 contain fluorine, underscoring its role in enhancing permeability and target residence time across domains [9]. Despite differing end uses, both sectors exploit halogenated phenylacetates via shared high-throughput screening (HTS) platforms and Lipinski’s rule-guided optimization [3] [9].
Table 3: Functional Analogues in Agrochemical and Pharmaceutical Domains
Compound Name | CAS Number | Primary Application | Key Structural Features | |
---|---|---|---|---|
2,6-Dichlorophenylacetic acid | 6575-24-2 | Pharmaceutical intermediate | 2,6-Dichloro substitution; no difluoromethoxy | [2] |
Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate | 1807060-69-0 | Synthetic intermediate | Ester prodrug form; enhanced lipophilicity | [6] |
Trifluralin | 1582-09-8 | Herbicide (dinitroaniline) | Trifluoromethyl group; tertiary amine | |
AZD3043 (Propanidid derivative) | 918633-87-1 | Anesthetic (GABA_A modulator) | Phenylacetate core with morpholine | [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8